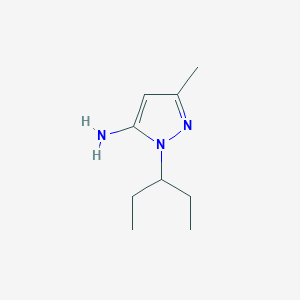
1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine, commonly referred to as EPMPA, is a pyrazolamine-based compound that has been widely studied for its potential applications in scientific research. Pyrazolamines are a class of heterocyclic compounds that are characterized by a five-membered ring structure containing three nitrogen atoms. EPMPA is a derivative of pyrazolamine and is primarily used in laboratory experiments as a model compound for studying the biochemical and physiological effects of pyrazolamines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis of pyrazole derivatives, including those similar to "1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine," has been extensively studied. These compounds are synthesized through reactions involving hydroxymethyl pyrazole derivatives and primary amines, leading to a range of pyrazole-based compounds. The structures of these synthesized compounds are confirmed using techniques like FT-IR, UV-visible spectroscopy, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. The crystallographic analysis helps in understanding the geometric parameters and the theoretical physical and chemical properties of these compounds. These studies are foundational in exploring the applications of pyrazole derivatives in various scientific domains (Titi et al., 2020).
Antimicrobial and Antifungal Applications
Research has demonstrated the antimicrobial, antifungal, and antibacterial efficacy of pyrazole derivatives. These compounds have been shown to possess significant biological activity against various strains of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents. The identification of antitumor, antifungal, and antibacterial pharmacophore sites within these molecules has been a critical area of research, indicating their versatility in therapeutic applications beyond their primary structural and synthetic interest (Titi et al., 2020).
Antitumor Applications
The antitumor properties of pyrazole derivatives have been confirmed through various studies, highlighting their potential as pharmacophores in cancer treatment. The synthesis and characterization of these compounds, including the evaluation of their biological activities against breast cancer and other tumor cell lines, suggest their significance in developing new anticancer therapies. The structural analysis and biological activity studies offer insights into the mechanisms underlying their antitumor efficacy, providing a basis for further research and development in oncology (Titi et al., 2020).
Material Science Applications
Pyrazole derivatives have found applications in material science, particularly in the synthesis of new materials with potential use in various industries. The development of nanomagnetic catalysts and the exploration of pyrazole-based compounds in polymerization reactions exemplify the versatility of these compounds beyond biological applications. Their role in facilitating environmentally friendly synthesis processes and in the creation of novel materials with unique properties highlights the broad applicability of pyrazole derivatives in scientific research and industrial applications (Afsar et al., 2018).
Propiedades
IUPAC Name |
5-methyl-2-pentan-3-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-8(5-2)12-9(10)6-7(3)11-12/h6,8H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCXTVZKWPDDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650928 | |
| Record name | 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
CAS RN |
1015845-99-4 | |
| Record name | 1-(1-Ethylpropyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015845-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



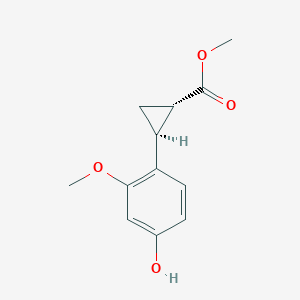

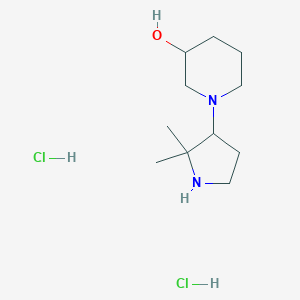

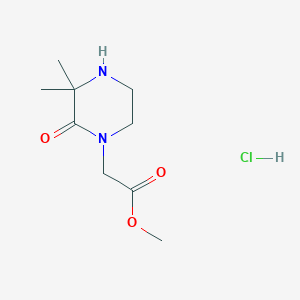
![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)
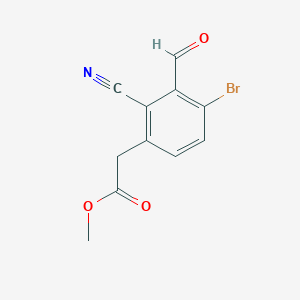
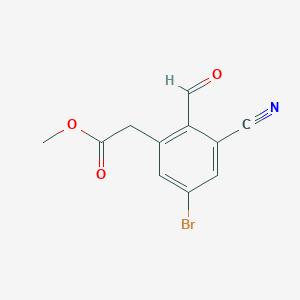
![[4-(3-Pyridinyl)-2-pyrimidinyl]methanamine trihydrochloride](/img/structure/B1486301.png)
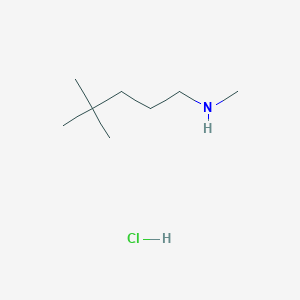
![5-(tert-Butyl) 1-methyl 1-(aminomethyl)-5-azaspiro[2.4]heptane-1,5-dicarboxylate](/img/structure/B1486304.png)
![3-[(Cyclopropylmethyl)(ethyl)amino]cyclobutanol hydrochloride](/img/structure/B1486305.png)

